![molecular formula C7H7BBrFO2 B6351175 (4-Bromo-2-fluoro-3-methylphenyl)boronic acid CAS No. 2377605-73-5](/img/structure/B6351175.png)
(4-Bromo-2-fluoro-3-methylphenyl)boronic acid
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Overview
Description
“(4-Bromo-2-fluoro-3-methylphenyl)boronic acid” is a chemical compound with the CAS Number: 2377605-73-5 . It has a molecular weight of 232.84 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for “(4-Bromo-2-fluoro-3-methylphenyl)boronic acid” is 1S/C7H7BBrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 . This provides a standardized way to represent the compound’s molecular structure.Chemical Reactions Analysis
Boronic acids, including “(4-Bromo-2-fluoro-3-methylphenyl)boronic acid”, are often used in coupling reactions . For example, they can be used in Suzuki coupling reactions .Physical And Chemical Properties Analysis
“(4-Bromo-2-fluoro-3-methylphenyl)boronic acid” is a solid compound . It has a molecular weight of 232.84 .Scientific Research Applications
Catalytic Protodeboronation
- Application : A recent breakthrough involves catalytic protodeboronation of 1°, 2°, and 3° alkyl boronic esters using a radical approach. This method enables formal anti-Markovnikov alkene hydromethylation, a valuable transformation. It has been applied to methoxy-protected (−)-Δ8-THC and cholesterol. Additionally, it played a role in the formal total synthesis of δ-®-coniceine and indolizidine 209B .
Boronic Acid-Functionalized Benzyl Viologen (o-BBV) Synthesis
- Application : 2-(Bromomethyl)phenylboronic acid can be used as a reactant to synthesize o-BBV from 4,4′-bipyridine. o-BBV serves as a chemosensor for glucose detection in aqueous solutions .
Monoarylation of Dibromoarenes
- Application : 5-Fluoro-2-methylphenylboronic acid is a reactant in this process, leading to the selective introduction of aryl groups onto dibromoarenes .
Suzuki–Miyaura Coupling
- Application : Boron reagents, including boronic acids, play a crucial role in Suzuki–Miyaura coupling. This reaction allows the formation of C–C bonds under mild conditions and is tolerant of various functional groups .
Mechanism of Action
Target of Action
The primary target of (4-Bromo-2-fluoro-3-methylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid transfers its formally nucleophilic organic groups to the palladium catalyst . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It is known that the compound is relatively stable and readily prepared . Its ADME properties and their impact on bioavailability are currently unknown.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds through the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .
Action Environment
The action of (4-Bromo-2-fluoro-3-methylphenyl)boronic acid is influenced by the reaction conditions. The Suzuki–Miyaura cross-coupling reaction is known for its exceptionally mild and functional group tolerant reaction conditions . The compound is also generally environmentally benign .
properties
IUPAC Name |
(4-bromo-2-fluoro-3-methylphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BBrFO2/c1-4-6(9)3-2-5(7(4)10)8(11)12/h2-3,11-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUWSUZOESVVGOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=C(C=C1)Br)C)F)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BBrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.84 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Bromo-2-fluoro-3-methylphenyl)boronic acid |
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